Pantoprazole sodium hydrate
Overview
Description
Pantoprazole sodium is a proton pump inhibitor used primarily for the treatment of stomach ulcers, gastroesophageal reflux disease (GERD), and other conditions involving excessive stomach acid production . It works by inhibiting the final step in gastric acid production, providing relief from symptoms and promoting healing of the esophagus and stomach lining .
Mechanism of Action
Target of Action
Pantoprazole sodium hydrate primarily targets the (H+, K+)-ATPase enzyme . This enzyme, also known as the gastric proton pump , is located at the secretory surface of gastric parietal cells . It plays a crucial role in the final step of gastric acid production .
Mode of Action
This compound exerts its effects by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding prevents the final step in gastric acid production, leading to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, pantoprazole disrupts this pathway, suppressing the production of gastric acid . This suppression can help manage conditions related to gastric acid hypersecretion, such as gastroesophageal reflux disease (GERD), erosive esophagitis, and Zollinger-Ellison Syndrome .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). Pantoprazole has a bioavailability of 77% . It is metabolized in the liver, primarily by the CYP2C19 and CYP3A4 enzymes . The elimination half-life of pantoprazole is approximately 1-2 hours , and it is excreted in both urine and feces .
Result of Action
The primary result of this compound’s action is the suppression of gastric acid secretion . This suppression can promote the healing of tissue damage caused by gastric acid, prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and manage pathological hypersecretory conditions . Long-term use of pantoprazole has been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients, and an increased risk of developing hypomagnesemia and hypocalcemia .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, pantoprazole is a benzimidazole derivative that is activated in an acidic environment . Furthermore, the transformation of pantoprazole sodium heterosolvate to pantoprazole sodium sesquihydrate can occur in situ due to the association between molecules of water and the solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pantoprazole sodium can be synthesized through a multi-step process. One common method involves the reaction of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-difluoromethoxy-2-mercaptobenzimidazole in the presence of a base, followed by oxidation to form the sulfoxide . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of pantoprazole sodium often involves similar synthetic routes but on a larger scale. The process includes steps such as solvent extraction, crystallization, and purification to achieve high purity and yield . Advanced techniques like molecular sieves and phase transfer catalysts may be employed to enhance efficiency and reduce impurities .
Chemical Reactions Analysis
Types of Reactions: Pantoprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with bases like sodium hydroxide.
Major Products: The major products formed from these reactions include sulfoxides and sulfones, which are intermediates in the synthesis of pantoprazole sodium .
Scientific Research Applications
Pantoprazole sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving proton pump inhibitors and their synthesis.
Biology: Investigated for its effects on gastric acid secretion and its role in cellular processes.
Medicine: Widely used in clinical research for treating GERD, stomach ulcers, and Zollinger-Ellison syndrome.
Comparison with Similar Compounds
Pantoprazole sodium is part of the proton pump inhibitor class, which includes similar compounds such as omeprazole, esomeprazole, lansoprazole, dexlansoprazole, and rabeprazole .
Comparison:
Omeprazole: Similar efficacy but may have different pharmacokinetic properties.
Esomeprazole: The S-isomer of omeprazole, often considered more effective in certain conditions.
Lansoprazole: Comparable in action but may differ in onset and duration of effect.
Dexlansoprazole: A modified form of lansoprazole with dual delayed-release formulation.
Rabeprazole: Similar mechanism but may have a faster onset of action.
Uniqueness: Pantoprazole sodium is unique in its specific binding affinity and duration of action, making it a preferred choice for certain clinical conditions .
Properties
CAS No. |
164579-32-2 |
---|---|
Molecular Formula |
C16H16F2N3NaO5S |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide;hydrate |
InChI |
InChI=1S/C16H14F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3;;1H2/q-1;+1; |
InChI Key |
CGJRLPRCWSHOFU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+] |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.[Na+] |
boiling_point |
586.9±60.0 °C at 760 mmHg |
Color/Form |
Off-white solid |
melting_point |
149-150 139-140 °C, decomposes Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/ |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
Freely soluble in water. In water, 48 mg/L at 25 °C /Estimated/ |
vapor_pressure |
1.25X10-12 mm Hg at 25 °C /Estimated/ |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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